3-(2-Propoxyethoxy)piperidine hydrochloride is a heterocyclic organic compound characterized by a piperidine ring substituted with a propoxyethoxy group. Its molecular formula is and it has a molecular weight of approximately 237.77 g/mol. This compound is primarily utilized in scientific research due to its unique structural features and potential biological activities.
This compound can be sourced from various chemical suppliers, including specialized chemical distributors like BenchChem and VWR International. It falls under the classification of piperidine derivatives, which are known for their applications in medicinal chemistry and organic synthesis.
The synthesis of 3-(2-Propoxyethoxy)piperidine hydrochloride typically involves several steps:
The molecular structure of 3-(2-Propoxyethoxy)piperidine hydrochloride can be represented in several formats:
InChI=1S/C12H26ClNO2/c1-3-7-13-8-9-14-10-12(4-2)11-5-6-15;h12H,3-11H2,1-2H3;1H
CCCOCCOCC1CCCNC1.Cl
The piperidine ring contributes to the compound's cyclic structure, while the propoxyethoxy group introduces additional functional properties that may influence its biological activity .
3-(2-Propoxyethoxy)piperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
These reactions are generally performed under controlled laboratory conditions to ensure specificity and yield .
These properties make it suitable for various applications in organic synthesis and pharmaceutical research .
3-(2-Propoxyethoxy)piperidine hydrochloride has several applications in scientific research:
The versatility of this compound highlights its significance in ongoing research within chemical biology and drug development fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: